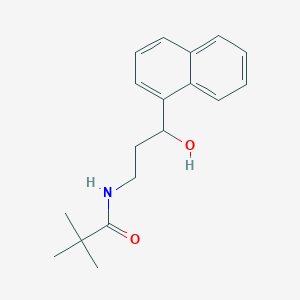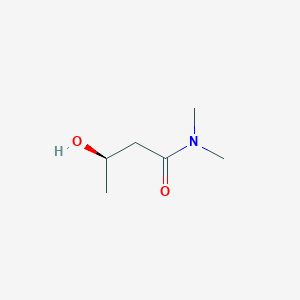
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone, also known as HET, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. HET is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins involved in cellular signaling pathways. 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone may be able to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have a range of other biochemical and physiological effects. These include anti-inflammatory effects, antioxidant effects, and the ability to regulate the expression of certain genes. 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has also been shown to have an impact on the immune system, with some studies suggesting that it may be able to modulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to interact with intracellular targets. Additionally, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone. One area of interest is the development of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone-based drugs for the treatment of neurodegenerative diseases. Additionally, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone may have applications in the treatment of other conditions such as cancer and inflammation. Further research is needed to fully understand the mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone and to identify its potential therapeutic uses.
Métodos De Síntesis
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone can be synthesized using a variety of methods, including the reaction of 4-hydroxypiperidine with thiophene-2-carboxylic acid, followed by reduction and acylation. Other methods include the use of palladium-catalyzed coupling reactions and the use of 2-bromo-1-(thiophen-2-yl)ethanone as a starting material.
Aplicaciones Científicas De Investigación
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the use of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have neuroprotective effects and may be able to prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-9-3-5-12(6-4-9)8-10(14)11-2-1-7-15-11/h1-2,7,9,13H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKVKAUILPNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)





![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)


![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)

